Benzyl (2,4-difluorophenyl)carbamate

Catalog No.
S763215
CAS No.
112434-18-1
M.F
C14H11F2NO2
M. Wt
263.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (2,4-difluorophenyl)carbamate

CAS Number

112434-18-1

Product Name

Benzyl (2,4-difluorophenyl)carbamate

IUPAC Name

benzyl N-(2,4-difluorophenyl)carbamate

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

InChI

InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

JSAYKGNHIVNWPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F

Hydro-Lipophilic Properties Research

Use as a Protecting Group

Use in Material Science

    Scientific Field: Material Science

    Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” can be used in the synthesis of new materials.

    Methods of Application: The specific methods of application would depend on the type of material being synthesized.

    Results/Outcomes: The outcomes would vary depending on the specific application.

Use in Pharmaceutical Research

    Scientific Field: Pharmaceutical Research

    Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” could potentially be used in the development of new pharmaceuticals.

    Methods of Application: The compound would be used in the synthesis of new drug molecules.

    Results/Outcomes: The outcomes would depend on the specific drug being synthesized.

Benzyl (2,4-difluorophenyl)carbamate is an organic compound characterized by a benzyl group attached to a carbamate functional group, which is in turn connected to a 2,4-difluorophenyl moiety. The molecular formula of this compound is C10_{10}H8_{8}F2_{2}N1_{1}O2_{2}, and its structure can be represented as follows:

  • Benzyl Group: A phenyl ring (C6_6H5_5) attached to a methylene (-CH2_2-) group.
  • Carbamate Group: An ester of carbamic acid, represented as -OC(=O)NH2_2.
  • Difluorophenyl Moiety: A phenyl ring with two fluorine atoms substituted at the 2 and 4 positions.

This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features.

Typical of carbamates, including:

  • Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.
  • Transesterification: Reaction with alcohols can lead to the formation of different esters.
  • Nucleophilic Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

These reactions are significant in synthetic organic chemistry and drug development.

Research indicates that compounds containing carbamate groups often exhibit biological activities, particularly as enzyme inhibitors. Benzyl (2,4-difluorophenyl)carbamate has been studied for its potential inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, making such compounds valuable in treating neurodegenerative diseases .

The synthesis of Benzyl (2,4-difluorophenyl)carbamate typically involves several steps:

  • Formation of the Difluorophenol: Starting from 2,4-difluorobenzene through halogenation reactions.
  • Carbamate Formation: The difluorophenol is reacted with benzyl chloroformate in the presence of a base to form the carbamate. This reaction can be performed under microwave conditions for efficiency .
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Alternative methods may include direct reaction with carbon dioxide and amines to form carbamates in one-pot procedures .

Benzyl (2,4-difluorophenyl)carbamate has several potential applications:

  • Medicinal Chemistry: As a lead compound for developing cholinesterase inhibitors.
  • Agrochemicals: Potential use in pesticides due to its biological activity against pests.
  • Synthetic Intermediates: Useful in organic synthesis for constructing more complex molecules.

Studies examining the interactions of Benzyl (2,4-difluorophenyl)carbamate with biological targets have shown promising results. It has been evaluated for its binding affinity and inhibition kinetics against acetylcholinesterase and butyrylcholinesterase enzymes. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Benzyl (2,4-difluorophenyl)carbamate shares structural similarities with various other carbamates. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl CarbamateBenzyl group attached to a carbamateSimpler structure without fluorine substituents
Phenyl (2,4-difluorophenyl)carbamatePhenyl group instead of benzylPotentially different biological activity
Ethyl (2,4-difluorophenyl)carbamateEthyl group instead of benzylMay exhibit different solubility properties
Methyl (3-fluorophenyl)carbamateMethyl group with a single fluorineDifferent electronic properties affecting reactivity

The uniqueness of Benzyl (2,4-difluorophenyl)carbamate lies in its specific arrangement of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.8

Wikipedia

Benzyl (2,4-difluorophenyl)carbamate

Dates

Modify: 2023-08-15

Explore Compound Types